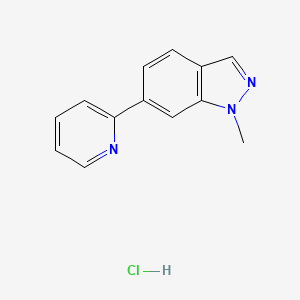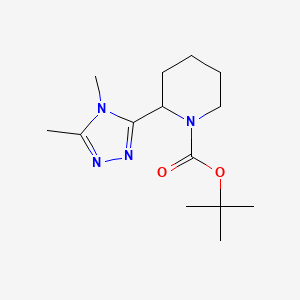
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine (N,3-DMPT) is a novel drug-like molecule that has recently been developed as a potential therapeutic agent for a variety of conditions. N,3-DMPT has been studied for its ability to interact with a range of biological targets, including enzymes, receptors, and transporters, and has been shown to possess a variety of pharmacological activities. N,3-DMPT is a promising drug candidate for a number of indications, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The exact mechanism of action of N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine is not yet fully understood. However, it is believed to interact with a range of biological targets, including enzymes, receptors, and transporters. This compound has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), and to inhibit the activity of the enzyme phospholipase A2 (PLA2). In addition, this compound has been shown to interact with a variety of receptors, including serotonin, dopamine, and opioid receptors.
Biochemical and Physiological Effects
This compound has been found to possess a variety of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, this compound has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), and to inhibit the activity of the enzyme phospholipase A2 (PLA2). In preclinical studies, this compound has been found to possess anti-tumor activity and to reduce inflammation in a variety of models. In addition, this compound has been found to possess neuroprotective properties, including the ability to protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine is a promising drug candidate for a number of indications, and has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. The advantages of using this compound in laboratory experiments include its ability to interact with a range of biological targets, its pharmacological activities, and its ability to modulate the activity of several enzymes. However, there are some limitations to using this compound in laboratory experiments, including the lack of information regarding its mechanism of action and the potential for toxicity in certain models.
Orientations Futures
The potential therapeutic applications of N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine are still being explored and there are a number of future directions that can be taken. These include further research into the mechanism of action of this compound, the development of novel formulations and delivery systems, and the identification of new therapeutic targets. In addition, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials. Finally, future research should focus on the development of new analogues of this compound with improved pharmacological properties.
Méthodes De Synthèse
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine can be synthesized using a variety of methods. The most common method involves the reaction of 3-methanesulfonylazetidin-1-yl-N,3-dimethyl-N-(1-phenylthiocarbonyl)-1,2,4-thiadiazol-5-amine (MST) with an appropriate base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide at room temperature. The product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In particular, preclinical studies have demonstrated that this compound has anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, this compound has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), and to inhibit the activity of the enzyme phospholipase A2 (PLA2).
Propriétés
IUPAC Name |
N-(1-benzylsulfonylazetidin-3-yl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-11-15-14(21-16-11)17(2)13-8-18(9-13)22(19,20)10-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAPIUJGJGWANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N(C)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457824.png)
![6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B6457826.png)


![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine](/img/structure/B6457844.png)
![4-(difluoromethyl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine](/img/structure/B6457851.png)
![N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6457859.png)
![7-methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine](/img/structure/B6457866.png)
![N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6457877.png)
![2-methyl-4-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6457879.png)
![N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl}-1-phenylmethanesulfonamide](/img/structure/B6457894.png)
![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6457902.png)
![2-methyl-4-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6457903.png)
![N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6457904.png)
